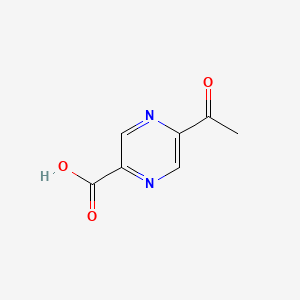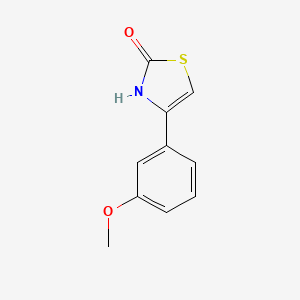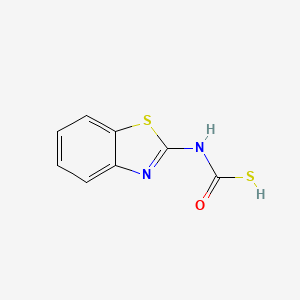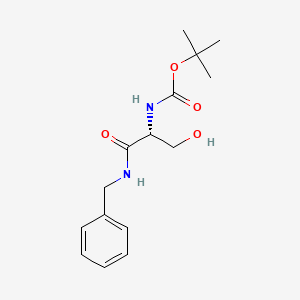
Boc-D-丝氨酸苄胺
描述
Boc-D-serine benzylamide, also known as ®-tert-Butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate , is a compound with the molecular formula C15H22N2O4 . It has a molecular weight of 294.3462 and is used for research and development purposes .
Synthesis Analysis
The synthesis of Boc-D-serine benzylamide involves the use of Boc-protection . This process involves the conversion of an amino function to tert-butyl carbamate, which is generally the first option due to the attractive properties of the resulting Boc-derivative . The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available .Molecular Structure Analysis
The molecular structure of Boc-D-serine benzylamide consists of a phenyl group substituted by an methanamine . The stereochemistry is absolute . The structure can be represented by the SMILES notation: CC©©OC(=O)NC@HC(=O)NCC1=CC=CC=C1 .Chemical Reactions Analysis
Boc-D-serine benzylamide, like other Boc-protected species, can undergo elimination when treated with two moles of Boc2O and catalytic amounts of DMAP, providing the corresponding pure N, N-diprotected dehydroamino acid esters .科学研究应用
化学合成
Boc-D-丝氨酸苄胺用于合成各种有机化合物 . 由于其独特的结构和性质,它成为生产各种化学品的关键构件 .
酶促过程开发
Boc-D-丝氨酸苄胺在酶促过程开发中起着至关重要的作用 . 它用作D-氨基酸氧化酶的底物,在原位生成相应的酮酸,羟基丙酮酸 .
级联酶促概念
在级联酶促概念中,Boc-D-丝氨酸苄胺用于合成有价值的酮糖,L-赤藓糖醇和D-果糖 . 该过程涉及将羟基丙酮酸中的酮醇基团不可逆地转移到醛受体上,通过立体选择性碳-碳键形成生成(3S)-酮糖 .
工业规模生产
开发了一种由D-苏氨酸醛缩酶家族酶催化的有效酶促方法,用于工业规模生产D-丝氨酸 . 该工艺应用于合成两种有价值的酮糖,L-赤藓糖醇和D-果糖 .
研究与开发
作用机制
Target of Action
Boc-D-serine Benzylamide is a complex compound that interacts with several targets. The primary targets of this compound are Trypsin-1 and Trypsin-2 . These are serine proteases that play crucial roles in various biological processes, including digestion and regulation of secretory pathways.
Mode of Action
The compound’s interaction with its targets involves the formation of a temporary complex, which alters the targets’ activity. It has been found to exhibit activity against the synthetic substrates Boc-Phe-Ser-Arg-Mec , Boc-Leu-Thr-Arg-Mec , Boc-Gln-Ala-Arg-Mec and Boc-Val-Pro-Arg-Mec .
Pharmacokinetics
The compound’s absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all factors that influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of Boc-D-serine Benzylamide’s action are diverse. The compound has been found to exhibit antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics . It has also shown promise in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease .
安全和危害
When handling Boc-D-serine benzylamide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended . In case of accidental release, personnel should be evacuated to safe areas .
生化分析
Biochemical Properties
Boc-D-serine benzylamide plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as serine proteases, which recognize the serine residue and facilitate peptide bond formation. Additionally, Boc-D-serine benzylamide can interact with proteins involved in signal transduction pathways, influencing their activity and function. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of Boc-D-serine benzylamide to the target biomolecules .
Cellular Effects
Boc-D-serine benzylamide has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Boc-D-serine benzylamide can activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects can result in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Boc-D-serine benzylamide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, Boc-D-serine benzylamide can inhibit serine proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-D-serine benzylamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Boc-D-serine benzylamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to Boc-D-serine benzylamide may result in cumulative effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of Boc-D-serine benzylamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Boc-D-serine benzylamide can result in toxic or adverse effects, including cellular stress and apoptosis .
Metabolic Pathways
Boc-D-serine benzylamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, Boc-D-serine benzylamide can affect the serine biosynthesis pathway, leading to changes in the levels of serine and other related metabolites .
Transport and Distribution
The transport and distribution of Boc-D-serine benzylamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues. Boc-D-serine benzylamide can be transported across cell membranes by amino acid transporters, and its distribution within tissues can be influenced by binding to serum proteins and other cellular components .
Subcellular Localization
Boc-D-serine benzylamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, Boc-D-serine benzylamide can be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in cellular metabolism and signaling .
属性
IUPAC Name |
tert-butyl N-[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(10-18)13(19)16-9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFYHNRRPGOYJS-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253790-58-7 | |
| Record name | Boc-D-serine benzylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253790587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-butyl N-[(1R)-1-(benzylcarbamoyl)-2-hydroxyethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boc-D-Serine Benzylamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3X7NB6X9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[4.2.1]nona-2,4-diene, 7-methoxy-, exo- (9CI)](/img/no-structure.png)
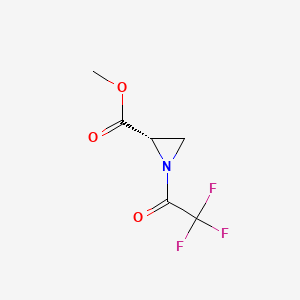
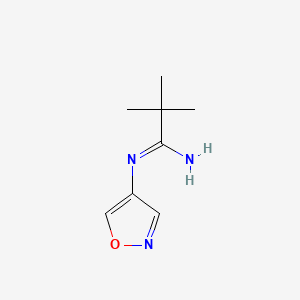
![1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B571722.png)
![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)
![Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI)](/img/structure/B571730.png)
